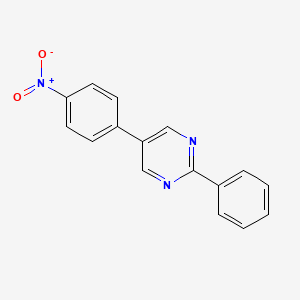

5-(4-nitrophenyl)-2-phenylpyrimidine

Description

Significance and Research Context of Pyrimidine (B1678525) Derivatives in Chemical Science

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental building block in nature. sci-hub.se Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. sci-hub.se This natural prevalence has inspired chemists to explore the synthesis and application of a vast array of pyrimidine-based compounds.

The significance of pyrimidine derivatives extends far into medicinal chemistry, where they form the core scaffold of numerous therapeutic agents. rsc.org The pyrimidine ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an effective pharmacophore for targeting a wide range of biological molecules. rsc.org Consequently, pyrimidine derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. nih.gov The continuous exploration of novel pyrimidine derivatives is driven by the quest for more potent, selective, and less toxic therapeutic agents.

Historical Development of Research on Pyrimidine-Based Scaffolds

The journey into the chemistry of pyrimidines began in the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid. The systematic study of pyrimidines was significantly advanced by Pinner in 1884 through the condensation of ethyl acetoacetate (B1235776) with amidines. The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel and Colman.

A crucial moment in the history of pyrimidine research was the work of Boarland and McOmie in the mid-20th century. Their extensive work on monosubstituted pyrimidines, including the synthesis of 2-phenyl-5-nitropyrimidine, laid the foundational groundwork for the synthesis of more complex derivatives like 5-(4-nitrophenyl)-2-phenylpyrimidine. rsc.org This early synthetic work opened the door for subsequent functionalization and exploration of the pyrimidine ring, leading to the diverse range of compounds known today.

Overview of Academic Research Trajectories for this compound and Related Analogues

While specific research focused exclusively on this compound is limited, the academic research trajectories for its structural analogues are well-documented and provide insight into its potential areas of investigation. The research on 2-phenylpyrimidine (B3000279) and 5-arylpyrimidine derivatives has primarily branched into several key areas:

Medicinal Chemistry and Drug Discovery: A significant portion of research has been dedicated to the synthesis and biological evaluation of 2,5-disubstituted pyrimidines as potential therapeutic agents. For instance, derivatives of 2-phenylpyrimidine have been investigated as Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases. nih.govnih.gov Other studies have explored 2-phenylpyrimidine derivatives as novel antifungal agents targeting enzymes like CYP51. nih.govresearchgate.net The presence of a nitrophenyl group often imparts or enhances biological activity, and various nitrophenyl-containing heterocycles have been studied for their anticancer and antioxidant properties. nih.govmdpi.com

Synthetic Methodology Development: The development of efficient and versatile synthetic methods for accessing substituted pyrimidines remains an active area of research. Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of 5-arylpyrimidines, offering a powerful method for creating carbon-carbon bonds between the pyrimidine core and various aryl groups. nih.gov These methods provide access to a vast chemical space of analogues for biological screening.

Materials Science: The photophysical properties of some pyrimidine derivatives have led to their investigation in materials science. The conjugated π-system of aryl-substituted pyrimidines can give rise to interesting fluorescence and charge-transfer properties, making them potential candidates for use as sensors or in electronic materials. researchgate.net

The research on analogues of this compound suggests that this compound could be a valuable scaffold for further investigation in these and other emerging areas of chemical science.

Data Tables

Table 1: Biological Activities of Selected 2-Phenylpyrimidine Analogues

| Compound/Analogue Class | Biological Target/Activity | Research Focus |

| 2-Phenylpyrimidine derivatives | Bruton's tyrosine kinase (BTK) | B-cell malignancies, autoimmune diseases nih.govnih.gov |

| 2-Phenylpyrimidine derivatives | CYP51 (lanosterol 14α-demethylase) | Antifungal agents nih.govresearchgate.net |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Antibacterial | Neisseria gonorrhoeae, Staphylococcus aureus |

| Nitrophenyl-containing heterocycles | Anticancer, Antioxidant | Drug discovery nih.govmdpi.com |

| 5-Carbamoyl-2-phenylpyrimidine derivatives | Phosphodiesterase 4 (PDE4) | Anti-inflammatory agents |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-nitrophenyl)-2-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-19(21)15-8-6-12(7-9-15)14-10-17-16(18-11-14)13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHCPROWVSRHPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Nitrophenyl 2 Phenylpyrimidine

Established Synthetic Pathways for the Pyrimidine (B1678525) Core

Traditional methods for pyrimidine synthesis offer robust and well-documented pathways to the target compound, primarily through the assembly of the heterocyclic core from acyclic precursors.

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like pyrimidines in a single step from three or more reactants. rasayanjournal.co.in This approach is valued for its atom economy and reduction of waste. A plausible MCR route to 5-(4-nitrophenyl)-2-phenylpyrimidine would involve the condensation of benzamidine (B55565) (providing the N-C-N fragment and the 2-phenyl group), a β-dicarbonyl compound substituted with a 4-nitrophenyl group, and a suitable third component.

The Hantzsch reaction, traditionally used for dihydropyridines, serves as a conceptual parallel for such multi-component syntheses leading to pyrimidine derivatives. mdpi.com In these reactions, various catalysts can be employed to improve yields and reaction times.

Table 1: Comparison of Catalysts in a Model Multi-component Pyrimidine Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | 8 | 75 |

| Acetic Acid | None | 100 | 2 | 85 |

Data is representative of typical multi-component reactions for substituted pyrimidines.

Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of various heterocyclic systems, including pyrimidines. The synthesis of this compound via this method involves two key steps: the formation of a specific chalcone (B49325) followed by its cyclocondensation with an amidine source.

First, a Claisen-Schmidt condensation between 4-nitrobenzaldehyde and acetophenone (B1666503) yields the chalcone intermediate, 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one. This reaction is typically base-catalyzed. Subsequently, this chalcone is reacted with benzamidine hydrochloride in the presence of a base. The reaction proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation/aromatization to afford the final pyrimidine product. semanticscholar.orgpnrjournal.com

This pathway is highly modular, allowing for variation in both the phenyl and nitrophenyl rings by selecting different starting aldehydes and ketones.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic cores. nih.gov The Suzuki-Miyaura coupling is a prominent example used for synthesizing biaryl compounds. youtube.com To synthesize this compound, this strategy would involve coupling a pre-formed, halogenated pyrimidine with a suitable boronic acid.

Two potential disconnection approaches exist:

Route A: Coupling of 5-bromo-2-phenylpyrimidine with (4-nitrophenyl)boronic acid.

Route B: Coupling of 2-chloro-5-(4-nitrophenyl)pyrimidine with phenylboronic acid.

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine ligand and a base (e.g., Na₂CO₃, K₃PO₄) in a suitable solvent like 1,4-dioxane or DMF. mdpi.comresearchgate.net The choice of catalyst and ligand is crucial for achieving high yields and can be tailored to the specific substrates. nih.gov

Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | Triphenylphosphine | Na₂CO₃ | 1,4-Dioxane | 90 mdpi.com |

| Pd(OAc)₂ | tBuBrettPhos | K₃PO₄ | Toluene | 100 nih.gov |

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the development of sustainable and highly selective methods. These advanced strategies often provide significant advantages over traditional approaches.

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer solvents, and improving energy efficiency. nih.govejcmpr.com These principles have been successfully applied to pyrimidine synthesis. rasayanjournal.co.in

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. nih.govmdpi.comsemanticscholar.orgscispace.com For instance, the chalcone-mediated synthesis of pyrimidines can be significantly accelerated under microwave conditions. semanticscholar.org One-pot multi-component reactions are also well-suited for microwave assistance, providing rapid access to complex pyrimidine libraries. scispace.comjetir.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using techniques like ball milling or "grindstone chemistry" minimizes the use of volatile organic compounds, which are often hazardous. rasayanjournal.co.in These methods are highly efficient for MCRs and other condensation reactions, offering benefits such as simple workup procedures and reduced waste. rasayanjournal.co.inmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 2–6 hours | 69–87% | nih.gov |

| Microwave Irradiation | 3–6 minutes | 78–94% | nih.gov |

| Conventional Reflux | 4 hours | Moderate | semanticscholar.org |

The target molecule, this compound, is an aromatic, planar molecule and therefore lacks stereocenters. However, stereoselective synthesis is highly relevant for producing its non-aromatic analogues, such as dihydropyrimidines and tetrahydropyrimidines, which can possess significant biological activity.

The Biginelli reaction, a well-known multi-component reaction, produces dihydropyrimidinones, which contain a stereocenter at the C4 position. The development of enantioselective versions of this reaction using chiral catalysts (e.g., chiral Brønsted acids or Lewis acids) allows for the synthesis of specific enantiomers of these pyrimidine analogues. While not directly applicable to the synthesis of the fully aromatic target compound, these advanced stereoselective methods are crucial for creating a diverse range of structurally related chiral molecules for further study.

Functionalization and Derivatization at the Pyrimidine Core and Substituents

The presence of distinct reactive sites on the this compound molecule, namely the nitro group and the aromatic rings, allows for selective functionalization and derivatization. These modifications are crucial for tuning the electronic and steric properties of the molecule, which can, in turn, influence its chemical and physical characteristics.

Chemical Modifications of the Nitro Group

The nitro group on the 4-phenyl substituent is a key functional handle that can be readily transformed into a variety of other functionalities. The most common transformation is its reduction to an amino group, which then serves as a versatile precursor for further derivatization.

Reduction to an Amino Group:

The conversion of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound. This reaction is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and efficient, providing the corresponding 5-(4-aminophenyl)-2-phenylpyrimidine in high yields. The choice of solvent and reaction conditions, such as temperature and pressure, can be optimized to ensure complete conversion.

Chemical Reduction: A variety of chemical reducing agents can also be employed. A common and effective method is the use of stannous chloride (SnCl₂) in an acidic medium, such as hydrochloric acid, or in a solvent like ethanol. sharif.eduwikipedia.orgwikipedia.org This method is particularly useful when catalytic hydrogenation might affect other functional groups in the molecule. Other reagents, such as iron powder in acidic solution, have also been reported for the reduction of aryl nitro compounds. sharif.edu

The resulting amino group is a versatile intermediate that can undergo a wide range of subsequent reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

Further Derivatization of the Amino Group:

Once the amino group is installed, it opens up a plethora of possibilities for further functionalization.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base to neutralize the acid generated during the reaction.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). sharif.edu These diazonium salts are highly reactive intermediates and can be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce halides or the Gomberg-Bachmann reaction for the synthesis of biaryls.

Introduction of Diverse Substituents via Cross-Coupling and Nucleophilic Substitution

The aromatic rings of this compound, particularly if appropriately halogenated, can be functionalized using modern cross-coupling methodologies. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, are instrumental in introducing a wide array of substituents onto the pyrimidine or phenyl rings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.comlibretexts.org For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl or heteroaryl-substituted pyrimidines.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for a halide or triflate, again catalyzed by a palladium complex. nrochemistry.comwikipedia.orglibretexts.org This method offers a complementary approach to the Suzuki coupling and is often tolerant of a wide range of functional groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This is a powerful method for introducing substituted amino groups onto the aromatic framework of the molecule.

Nucleophilic Aromatic Substitution (SNAr):

The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups and bearing a suitable leaving group (e.g., a halogen). stackexchange.comyoutube.comlibretexts.orgmdpi.comlibretexts.org Nucleophiles such as alkoxides, thiolates, and amines can displace a leaving group on the pyrimidine core to introduce new functionalities. The strong electron-withdrawing nature of the nitrophenyl group at the 5-position can further activate the pyrimidine ring towards nucleophilic attack.

Synthesis of Fused Pyrimidine Systems Incorporating this compound Moieties

The 5-(4-aminophenyl)-2-phenylpyrimidine derivative serves as a key building block for the synthesis of more complex, fused heterocyclic systems. The amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct new rings fused to the pyrimidine core or the phenyl substituent.

For example, the reaction of an aminopyrimidine with a β-ketoester can lead to the formation of pyrimido[4,5-b]quinoline derivatives. sharif.edunih.govresearchgate.net Similarly, condensation reactions with other reagents can be employed to construct a variety of fused systems, such as pyrimido[4,5-d]pyrimidines. researchgate.net These fused systems often exhibit unique chemical and photophysical properties.

Reaction Mechanism Elucidation in Synthetic Processes

Understanding the reaction mechanisms underlying the synthetic transformations of this compound is crucial for optimizing reaction conditions and predicting the outcome of new reactions.

The mechanisms of the cross-coupling reactions mentioned above have been extensively studied. For instance, the catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org Similarly, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

In nucleophilic aromatic substitution reactions, the mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. libretexts.org The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the substitution.

For the synthesis of fused systems, the mechanisms often involve initial condensation or addition reactions followed by intramolecular cyclization and dehydration or elimination steps to form the final aromatic or heteroaromatic ring system.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 4 Nitrophenyl 2 Phenylpyrimidine

Spectroscopic Analysis Techniques

The elucidation of the molecular structure of 5-(4-nitrophenyl)-2-phenylpyrimidine is accomplished through a combination of modern spectroscopic methods. Each technique provides unique insights into the compound's atomic connectivity, functional groups, electronic properties, and molecular mass.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings. The aromatic region of the spectrum would be complex due to the presence of multiple phenyl groups. The protons on the 2-phenyl group are anticipated to appear as multiplets in the range of δ 7.4-8.5 ppm. The protons of the 4-nitrophenyl group are expected to show a characteristic AA'BB' system, with two doublets in the downfield region (around δ 7.8-8.4 ppm) due to the electron-withdrawing effect of the nitro group. The protons on the pyrimidine ring are expected to be the most deshielded, with the H4 and H6 protons appearing as a singlet or closely spaced doublets at approximately δ 9.0-9.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum is expected to show signals for the pyrimidine and phenyl ring carbons. The carbons of the pyrimidine ring are anticipated to resonate in the range of δ 110-165 ppm. nih.govresearchgate.net The carbon attached to the nitro group in the 4-nitrophenyl substituent is expected to be significantly deshielded, appearing around δ 147-150 ppm. The other aromatic carbons would appear in the typical range of δ 120-140 ppm. The carbonyl carbons, if any were present, would appear further downfield, typically between 170-220 ppm. libretexts.orglibretexts.org

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyrimidine-H4, H6 | 9.0 - 9.3 | ~157 |

| Pyrimidine-H5 | - | ~130 |

| 2-Phenyl-H (ortho) | 8.3 - 8.5 | ~128 |

| 2-Phenyl-H (meta, para) | 7.4 - 7.6 | ~129, ~131 |

| 4-Nitrophenyl-H (ortho to NO₂) | 8.2 - 8.4 | ~124 |

| 4-Nitrophenyl-H (meta to NO₂) | 7.8 - 8.0 | ~129 |

| Pyrimidine-C2 | - | ~164 |

| Pyrimidine-C4, C6 | - | ~157 |

| Pyrimidine-C5 | - | ~130 |

| 2-Phenyl-C1 | - | ~137 |

| 4-Nitrophenyl-C1' | - | ~143 |

| 4-Nitrophenyl-C4' (attached to NO₂) | - | ~148 |

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, aromatic rings, and the pyrimidine nucleus.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (N-O), which are expected to appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comblogspot.comorgchemboulder.com The presence of aromatic C-H stretching vibrations is anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings would likely produce a series of sharp bands in the 1600-1400 cm⁻¹ region. spectroscopyonline.com

| Functional Group | Characteristic Absorption Bands (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C=N (Pyrimidine) | 1580 - 1550 | Stretching |

| NO₂ (Nitro group) | 1550 - 1475 | Asymmetric Stretching |

| NO₂ (Nitro group) | 1360 - 1290 | Symmetric Stretching |

| Aromatic C-H | 900 - 675 | Out-of-plane Bending |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyrimidine and two phenyl rings, is expected to result in strong UV-Vis absorption. The presence of the nitro group, a strong chromophore, is also expected to influence the absorption spectrum.

The spectrum would likely exhibit multiple absorption bands corresponding to π → π* transitions within the conjugated system. A high-energy absorption band is expected in the shorter wavelength UV region (around 200-280 nm), with a lower-energy band extending into the longer wavelength UV or even the visible region (around 300-400 nm) due to the extensive conjugation. shimadzu.comlibretexts.orgyoutube.com The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~260 | π → π | Phenyl and Pyrimidine rings |

| ~320 | π → π | Extended conjugated system including the nitrophenyl group |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (NO·). nih.govelsevierpure.comresearchgate.net Therefore, significant fragment ions corresponding to [M-NO₂]⁺ and [M-NO]⁺ are expected. Further fragmentation could involve the cleavage of the bonds between the rings and the pyrimidine core, leading to ions corresponding to the phenyl and nitrophenyl moieties.

| Predicted m/z | Proposed Fragment |

|---|---|

| 277 | [M]⁺ (Molecular Ion) |

| 231 | [M - NO₂]⁺ |

| 247 | [M - NO]⁺ |

| 155 | [C₁₀H₇N₂]⁺ (2-phenylpyrimidine fragment) |

| 122 | [C₆H₄NO₂]⁺ (nitrophenyl fragment) |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

Single-Crystal X-ray Diffraction Studies

While spectroscopic techniques provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information.

Determination of Molecular Geometry and Conformation

Although no specific single-crystal X-ray diffraction data for this compound has been reported, the molecular geometry can be predicted based on related structures. The pyrimidine ring is expected to be planar. researchgate.net The phenyl and nitrophenyl rings are also planar, but they are likely to be twisted out of the plane of the pyrimidine ring to minimize steric hindrance. The degree of this twist, defined by the dihedral angles between the rings, would be a key conformational feature. The nitro group is expected to be nearly coplanar with the phenyl ring to which it is attached to maximize resonance stabilization. Bond lengths and angles within the pyrimidine and phenyl rings are expected to be in the normal ranges for aromatic and heterocyclic systems. scispace.com

Analysis of Intermolecular Interactions and Crystal Packing

Detailed analysis of intermolecular interactions and crystal packing for this compound is not available in the current scientific literature. This type of analysis, typically performed using techniques like X-ray crystallography and Hirshfeld surface analysis, requires experimental data from single crystals of the compound, which have not been publicly reported.

Tautomeric Forms and Conformational Isomerism in Crystalline State

There is no available research on the potential tautomeric forms or conformational isomerism of this compound in the crystalline state. The study of tautomerism involves identifying different structural isomers that can interconvert, while the analysis of conformational isomerism focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Without experimental or computational studies on this specific molecule, no definitive information can be provided on these aspects.

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenyl 2 Phenylpyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. cuny.edu DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G or 6-311G, are commonly used to optimize molecular geometry and calculate a wide range of molecular properties. mdpi.comorientjchem.org

The electronic structure of a molecule is fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing a nitrophenyl group, the LUMO is often localized on this part of the structure due to the strong electron-withdrawing nature of the nitro group, which facilitates charge transfer characteristics. researchgate.net In a hypothetical DFT calculation for 5-(4-nitrophenyl)-2-phenylpyrimidine, the HOMO would likely be distributed across the phenylpyrimidine ring system, while the LUMO would be concentrated on the 4-nitrophenyl moiety. This distribution facilitates an intramolecular charge transfer (ICT) from the phenylpyrimidine part to the nitrophenyl part upon electronic excitation.

For context, a DFT study on a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- mdpi.comnih.govdiazino[4,5-d]pyrimidine-2,7-dione, calculated a HOMO-LUMO gap of approximately 4.0 eV. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ionization potential and the molecule's ability to donate electrons. | Data not available in searched literature. Expected to be a negative value, with electron density on the phenylpyrimidine core. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron affinity and the molecule's ability to accept electrons. | Data not available in searched literature. Expected to be a less negative value, with electron density on the nitrophenyl group. |

| Energy Gap (ΔE) | The difference between E(LUMO) and E(HOMO). A key indicator of molecular reactivity and stability. | Data not available in searched literature. A relatively small gap is expected, indicating potential for reactivity and charge transfer. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. nih.gov An MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netrsc.org

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine (B1678525) ring. researchgate.net These areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential would be located around the hydrogen atoms of the phenyl rings. orientjchem.org Such maps are crucial for understanding intermolecular interactions, including how a molecule might bind within a protein's active site. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis quantifies hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net The stabilization energy, E(2), associated with an interaction from a filled donor NBO to an empty acceptor NBO indicates the strength of that interaction.

Global descriptors include:

Ionization Potential (I ≈ -E(HOMO)) : The energy required to remove an electron.

Electron Affinity (A ≈ -E(LUMO)) : The energy released when an electron is added.

Electronegativity (χ = (I+A)/2) : The power of an atom to attract electrons.

Chemical Hardness (η = (I-A)/2) : A measure of resistance to charge transfer. A lower hardness value indicates higher reactivity. mdpi.com

Softness (S = 1/2η) : The reciprocal of hardness.

Electrophilicity Index (ω = μ²/2η, where μ = -χ) : Measures the energy stabilization when a system acquires additional electronic charge. arxiv.org

These parameters provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net For instance, the calculated chemical hardness for a related nitrophenyl pyrimidine derivative was 2.03 eV, classifying it as a soft, reactive molecule. mdpi.com

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | The ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1/2η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons. |

(Note: Specific values for this compound are not available in the searched literature.)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which has rotational freedom between its aromatic rings, MD simulations can explore its conformational landscape and stability. mdpi.com By simulating the molecule in a solvent (like water) at a given temperature, researchers can observe how the molecule flexes, rotates, and settles into its most stable conformations.

Key insights from MD simulations include:

Conformational Stability : Identifying the most populated and lowest energy conformations. The dihedral angle between the pyrimidine ring and the two phenyl rings would be a key variable.

Solvent Effects : Understanding how the surrounding environment influences the molecule's shape and dynamics.

Structural Fluctuations : Analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine the rigidity and flexibility of different parts of the molecule. mdpi.comresearchgate.net

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is a prerequisite for studying its interactions with biological targets. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (In Silico Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their binding mechanisms at the atomic level. rjptonline.orgnih.gov

For this compound, docking studies could be used to investigate its potential as an inhibitor for various protein targets, such as kinases, which are often targeted by pyrimidine-based drugs. A typical docking simulation would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, predicting the most stable binding mode.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

The results would provide a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a detailed visualization of the binding mode. For example, the nitro group could act as a hydrogen bond acceptor, while the phenyl rings could engage in hydrophobic or π-π stacking interactions within the protein's binding pocket.

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- mdpi.comnih.govdiazino[4,5-d]pyrimidine-2,7-dione |

| 5-phenyl-2-(4-pyridyl)pyrimidine |

| N-(4-Nitrophenyl)-2-phenylpyrido[2,3-d]pyrimidin-4-amine |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid |

| ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| 2-(5-Bromo-2-(trifluoromethoxy) Phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| 4-amino-2-hydroxy-6-phenylpyrimidine-5-carboxamide |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

No QSAR models or related data tables detailing the predictive research for the biological activities of this compound have been published in the accessible scientific literature. QSAR studies are highly specific to the set of compounds (training set) used to develop the model, and it appears this compound has not been included in any such published study.

Investigation of Non-Linear Optical (NLO) Properties

Similarly, there are no available theoretical or experimental investigations detailing the non-linear optical properties, such as polarizability, and first or second hyperpolarizability, specifically for this compound. Research in the field of NLO materials is extensive, but the focus has been on other pyrimidine derivatives with different substitution patterns.

It is possible that research on this specific compound exists but has not been made public or is part of proprietary industrial research. Without publicly accessible data, a scientifically rigorous article on the QSAR and NLO properties of this compound cannot be generated at this time.

Pharmacological and Biological Research of 5 4 Nitrophenyl 2 Phenylpyrimidine in Vitro and Mechanistic Studies

In Vitro Anticancer and Cytotoxic Investigations

The anticancer potential of various pyrimidine (B1678525) derivatives has been a subject of interest in medicinal chemistry, with some compounds showing inhibition of cellular proliferation and induction of apoptosis. nih.govnih.gov However, specific cytotoxic and anticancer studies on 5-(4-nitrophenyl)-2-phenylpyrimidine are absent from the current body of scientific literature.

No published research was found that has evaluated the ability of this compound to inhibit cellular proliferation in any cancer cell lines. As a result, there are no IC₅₀ (half-maximal inhibitory concentration) values or data tables to report for this compound's antiproliferative effects. Studies on other N-(4'-nitrophenyl) derivatives have shown some cytotoxic activities, but this information is not specific to the requested compound. nih.gov

There is no evidence from the reviewed literature to suggest that this compound has been studied for its ability to induce apoptosis in cancer cells. Mechanistic studies, including assays for caspase activation, DNA fragmentation, or changes in apoptotic protein expression, have not been reported for this specific molecule. While other nitrophenyl-containing heterocycles have been investigated for their apoptotic induction capabilities, these findings are not directly applicable. researchgate.net

Autophagy Modulation Studies (In Vitro Cellular Models)

The pyrimidine scaffold, a core component of this compound, is integral to a class of molecules that have demonstrated the ability to modulate autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Research into pyrimidine derivatives has identified their potential as inhibitors of Unc-51 Like Kinase 1 (ULK1), a key initiator of the autophagy pathway. acs.orgijpsonline.com For instance, studies on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have shown that these compounds can effectively block autophagy in non-small cell lung cancer (NSCLC) cells. acs.orgijpsonline.com The inhibition of ULK1 kinase activity by these pyrimidine-based molecules prevents the initiation of the autophagic process. This is often observed in vitro through the monitoring of autophagy markers such as LC3B-II and p62. In cellular models, treatment with such inhibitors leads to a reduction in the formation of autophagosomes. researchgate.net The mechanism of autophagy inhibition by these compounds is considered a promising strategy for cancer therapy, as it can sensitize cancer cells to nutrient stress and other therapeutic agents. researchgate.net

In vitro assessment of autophagy modulation typically involves treating cell lines, such as human cancer cell lines (e.g., A549, HeLa) or non-malignant cells, with the compound of interest. ijpsonline.comnih.gov The effects are then quantified using techniques like Western blotting to measure the levels of autophagy-related proteins, fluorescence microscopy to visualize autophagosome formation (often using GFP-LC3 puncta), and flow cytometry. nih.gov Given the established role of the pyrimidine core in autophagy modulation, it is hypothesized that this compound and its derivatives could similarly influence this pathway, warranting further investigation in relevant in vitro cellular models.

Enzyme Inhibition and Receptor Binding Studies

The structural features of this compound, namely the pyrimidine core and the substituted phenyl rings, make it a candidate for interaction with various enzymatic targets.

Kinase Inhibition Profiles (e.g., ULK1, MARK4)

The pyrimidine scaffold is a well-established "hinge-binding motif" for a multitude of protein kinases, which has led to the development of numerous kinase inhibitors. acs.org

ULK1 Inhibition: As mentioned previously, ULK1 is a serine/threonine kinase crucial for initiating autophagy. Pyrimidine-based compounds have been identified as potent inhibitors of ULK1. For example, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have demonstrated strong inhibitory activity against ULK1 kinase. ijpsonline.com The inhibition of ULK1 by such compounds disrupts the early stages of autophagy, which has therapeutic implications, particularly in oncology. researchgate.netacs.org

MARK4 Inhibition: Microtubule Affinity Regulating Kinase 4 (MARK4) is another serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's and in certain cancers. Recent studies have identified 4,6-disubstituted pyrimidine derivatives as inhibitors of MARK4. nih.govresearchgate.net An ATPase inhibition assay with a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives showed IC50 values in the micromolar range against the MARK4 enzyme. nih.govresearchgate.net This suggests that the pyrimidine core is a viable scaffold for targeting MARK4.

| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4,6-Disubstituted pyrimidines | MARK4 | ~5.87 µM (for Galantamine, a known inhibitor) | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivatives | EGFR | 79 nM | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Her2 | 40 nM | mdpi.com |

| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.034 µM | rsc.org |

Phosphodiesterase (PDE) Inhibition Assays

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. nih.govacs.org The pyrimidine ring is a key structural feature in several known PDE inhibitors. For example, pyrimidine isosteres have been investigated for their PDE5 inhibitory activity. nih.gov Furthermore, pyrazolo-pyrimidine scaffolds have yielded potent PDE4 inhibitors with IC50 values in the nanomolar range. nih.gov The development of pyrimidine-based derivatives has shown promise in achieving selectivity for specific PDE isoforms, such as PDE4B over PDE4D. nih.gov Given this precedent, this compound could be evaluated for its inhibitory potential against various PDE subtypes.

| Compound Class | Target PDE | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazolo-pyrimidine derivative | PDE4 | 0.03 nM | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | PDE2 | Micromolar range | researchgate.net |

| 5-anilino-pyrimidine-2,4-dione derivative | PDE4 | 6.54 µM | nih.gov |

| Usnic Acid Hydrazinothiazole Derivative | Tdp2 | 6-9 µM | mdpi.com |

Cyclooxygenase (COX) Inhibition Assays

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Recent research has highlighted that pyrimidine derivatives can act as selective COX-2 inhibitors. nih.govnih.gov In vitro assays using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation method have shown that certain pyrimidine derivatives exhibit high selectivity towards COX-2, with potency comparable to the reference drug meloxicam. nih.govnih.gov For example, a pyrimidine-based fluorescent inhibitor demonstrated a potent and selective COX-2 inhibition with an IC50 of 1.8 µM. rsc.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative L1 | COX-2 | 0.45 µM | >44.4 | nih.gov |

| Pyrimidine Derivative L2 | COX-2 | 0.52 µM | >38.5 | nih.gov |

| Spiro pyrrolo[3,4-d]pyrimidine derivative | COX-2 | ~0.08 µM (relative to Celecoxib) | 175 | nih.gov |

| Pyrimidine-5-carbonitrile derivative | COX-2 | 0.16 µM | Not Reported | mdpi.com |

Anti-inflammatory and Antioxidant Potential (In Vitro Models)

The potential of this compound as an anti-inflammatory and antioxidant agent can be inferred from studies on related pyrimidine structures. nih.gov

The anti-inflammatory activity of pyrimidine derivatives is often linked to their ability to inhibit enzymes like COX-2 and lipoxygenase (LOX), as well as to reduce the production of pro-inflammatory cytokines. mdpi.comnih.gov In vitro anti-inflammatory activity can be assessed through various assays, including the inhibition of protein denaturation and membrane stabilization assays. nih.gov For example, some pyrimidine derivatives have demonstrated a strong anti-hemolytic effect, which indicates membrane stabilization potential. nih.gov

The antioxidant potential of pyrimidine derivatives has been evaluated using several in vitro methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and hydrogen peroxide scavenging assays. ijpsonline.comresearchgate.net The presence of electron-donating or specific substituent groups on the pyrimidine ring can significantly influence the antioxidant capacity. ijpsonline.com For instance, certain pyrimidine derivatives have shown potent antioxidant activity in DPPH assays, with IC50 values in the micromolar range. ijpsonline.comnih.gov

| Compound Class | Assay | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Pyrimidine-azitidinone analogue | DPPH | 16.92 µg/ml | ijpsonline.com |

| Thieno[2,3-d]pyrimidine derivative | DPPH | 16.35 mg/ml | ijpsonline.com |

| Spiro pyrrolo[3,4-d]pyrimidine derivative | DPPH | 33.0 µg/mL | nih.gov |

| Piperidine pyrimidine cinnamic acid amide | LOX Inhibition | 1.1 µM | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. mdpi.com SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective targets.

For kinase inhibitors, substitutions at the C2, C4, and C5 positions of the pyrimidine ring are critical. In the case of ULK1 inhibitors, modifications on the phenoxy and N-phenyl groups of the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold have been explored to enhance potency and selectivity. ijpsonline.com For 2,4-disubstituted pyrimidines targeting cholinesterases, the steric and electronic properties of substituents at both the C-2 and C-4 positions significantly impact inhibitory activity. nih.gov For example, the introduction of a naphthylmethyl group at the C4-amine and a pyrrolidine ring at C2 resulted in a potent acetylcholinesterase inhibitor. nih.gov

Regarding anti-inflammatory and antioxidant activities, the presence of specific functional groups is key. For COX-2 inhibition by pyrimidine-5-carbonitriles, the nature of the substituent at the 4-position of a phenyl ring attached to the pyrimidine core plays a significant role in determining potency. mdpi.com In antioxidant pyrimidine derivatives, electron-releasing groups on the attached aromatic rings generally enhance the radical scavenging activity. ijpsonline.com The presence of a nitro group, as in this compound, is a strong electron-withdrawing group, and its impact on activity would be a key point of investigation in SAR studies. The antimicrobial activity of nitroaromatic compounds, for instance, is linked to the enzymatic reduction of the nitro group. researchgate.net

Systematic modification of the 2-phenyl and 5-(4-nitrophenyl) moieties of the core structure would be essential to elucidate the SAR for its various potential biological activities. This could involve introducing different substituents on both phenyl rings to modulate their electronic and steric properties, thereby optimizing interactions with target enzymes.

Potential Applications of 5 4 Nitrophenyl 2 Phenylpyrimidine in Advanced Materials Science

Optoelectronic Properties and Applications

The optoelectronic properties of organic molecules are governed by their electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a push-pull molecule like 5-(4-nitrophenyl)-2-phenylpyrimidine, the HOMO is expected to be localized primarily on the electron-richer phenyl portion of the molecule, while the LUMO is anticipated to be concentrated on the electron-deficient nitrophenyl and pyrimidine (B1678525) fragments. nih.gov This spatial separation of the frontier molecular orbitals is a hallmark of a strong push-pull system and is expected to give rise to a pronounced intramolecular charge transfer from the donor to the acceptor upon photoexcitation. nih.gov

This ICT character is predicted to have a significant impact on the molecule's linear and nonlinear optical properties. The absorption and emission spectra of such compounds are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. spiedigitallibrary.org Furthermore, the significant change in dipole moment between the ground and excited states, a direct consequence of ICT, is a key prerequisite for second-order nonlinear optical (NLO) activity. Pyrimidine-based push-pull molecules have been investigated for their NLO properties, which are crucial for applications in optical communications and data processing. nih.govrsc.org

To illustrate the potential photophysical characteristics of this compound, the following table presents data for analogous push-pull heterocyclic compounds.

Table 1: Photophysical Properties of Representative Push-Pull Molecules in Solution

| Compound/System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Solvent |

|---|---|---|---|---|---|

| Pyrimidine-carbazole derivative | 402 | - | - | 0.65 | Toluene |

| N-substituted benzothiadiazole 1 | 443 | 550 | 4590 | 0.81 | Toluene |

| N-substituted benzothiadiazole 2 | 473 | 572 | 3580 | 0.99 | Toluene |

| 2-thiothymine (TT) | ~275 | ~380 (phosphorescence) | - | - | Ethanol |

This table is interactive. Data is compiled from related research on pyrimidine derivatives and other push-pull systems to provide a predictive context for the target compound. spiedigitallibrary.orgrsc.orgnih.gov

Development in Organic Electronic Devices

The unique electronic properties of pyrimidine derivatives make them highly suitable for incorporation into organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.comnbinno.com The electron-deficient nature of the pyrimidine ring facilitates efficient electron injection and transport, making these compounds useful as electron-transporting materials (ETMs) or as the acceptor component in emissive materials. researchgate.netspiedigitallibrary.org

For a molecule like this compound, its push-pull architecture suggests its potential as an emissive dopant in the emissive layer of an OLED. The efficiency of an OLED is critically dependent on the alignment of the HOMO and LUMO energy levels of the materials used in its various layers to ensure balanced charge injection and transport. acs.org The HOMO-LUMO gap of a push-pull molecule determines its emission color, and this gap can be tuned by modifying the strength of the donor and acceptor groups. rsc.org

The table below shows the HOMO, LUMO, and energy gap values for several push-pull molecules, providing an insight into the expected electronic structure of this compound.

Table 2: Frontier Molecular Orbital Energies of Analogous Push-Pull Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Method |

|---|---|---|---|---|

| Donor-Acceptor Styryl System 1 | -6.15 | -2.78 | 3.37 | DFT |

| Donor-Acceptor Styryl System 2 | -5.35 | -2.85 | 2.50 | DFT |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | -6.26 | -0.88 | 5.38 | DFT/B3LYP |

| Purine-based Push-Pull System | - | - | ~2.9-3.2 | Calculated |

This table is interactive. The data is based on computational studies of various donor-acceptor molecules and is intended to be illustrative. rsc.orgnih.govirjweb.com

The performance of OLEDs is often characterized by parameters such as external quantum efficiency (EQE), turn-on voltage, and color purity. Devices incorporating pyrimidine-based materials have demonstrated promising results. For instance, OLEDs using bipolar host materials containing a pyrimidine core have achieved high efficiencies in blue phosphorescent devices. spiedigitallibrary.org The high thermal stability of many pyrimidine derivatives is another crucial advantage, leading to longer device lifetimes. mdpi.com

The potential performance of an OLED incorporating this compound could be inferred from the performance of devices based on similar pyrimidine emitters, as shown in the following table.

Table 3: Performance of OLEDs Featuring Pyrimidine-Based Materials

| Role of Pyrimidine Derivative | Host Material | Emitter | Max. EQE (%) | Turn-on Voltage (V) | Emission Color |

|---|---|---|---|---|---|

| Bipolar Host | 4,6-bis(3-(carbazol-9-yl)phenyl) pyrimidine | FIrpic | 13.5 | 3.1 | Blue |

| Bipolar Host | 2,4,6-tricarbazolo-1,3,5-pyrimidine | FIrpic | - | - | Blue |

| Emitter | Phenyl pyrimidine with triphenylamino donors | - | 10.6 | - | - |

This table is interactive and showcases the performance of OLEDs that utilize pyrimidine derivatives, highlighting their potential in high-efficiency lighting and display applications. spiedigitallibrary.orgmdpi.com

Future Research Directions and Perspectives for 5 4 Nitrophenyl 2 Phenylpyrimidine

Exploration of Novel and Sustainable Synthetic Methodologies

Future synthetic research on 5-(4-nitrophenyl)-2-phenylpyrimidine should prioritize the development of novel, efficient, and environmentally benign methodologies. Current synthetic routes often rely on classical condensation or cross-coupling reactions, which can involve harsh conditions or expensive catalysts. The exploration of greener alternatives is a critical next step.

Promising future strategies include:

Multicomponent Reactions (MCRs): MCRs are highly attractive as they can generate complex molecules like diarylpyrimidines in a single step from simple precursors, reducing waste and improving atom economy. nih.govmdpi.com A sustainable approach using an iridium-pincer complex catalyst has been successful for synthesizing highly substituted pyrimidines from amidines and alcohols, which are accessible from biomass. nih.govrsc.org This method, which liberates only hydrogen and water as byproducts, could be adapted for the target compound. nih.gov

Ultrasound and Microwave Irradiation: The use of non-conventional energy sources like ultrasound and microwave irradiation can significantly accelerate reaction times, increase yields, and reduce energy consumption. nih.govresearchgate.net Ultrasound-assisted synthesis has been effectively used for producing 4-arylpyrimidines via cyclocondensation followed by Suzuki cross-coupling. rsc.org Similarly, microwave-assisted, solvent-free, one-pot, four-component reactions have yielded 2,4,6-triarylpyrimidines efficiently. mdpi.com Applying these techniques to the synthesis of this compound could offer substantial improvements in efficiency and sustainability. researchgate.net

Catalyst- and Solvent-Free Conditions: Research into [5+1] annulation of enamidines represents another frontier, enabling the synthesis of polysubstituted pyrimidines under catalyst- and solvent-free conditions, further enhancing the green credentials of the synthetic process. mdpi.com

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is an indispensable tool for accelerating the discovery of novel derivatives with tailored properties. For this compound, future research should leverage advanced computational modeling to rationally design analogs with enhanced biological activity or material properties, thereby minimizing synthetic trial-and-error.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are crucial for understanding the electronic structure of the molecule. rsc.orgnih.gov Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and Molecular Electrostatic Potential (MEP) maps can be calculated to predict reactivity, stability, and intramolecular charge transfer characteristics. jchemrev.comresearchgate.net Such studies have been successfully applied to other nitro-substituted heterocyclic compounds to investigate their electronic characteristics. nih.govresearchgate.net

Molecular Docking: To explore biological potential, molecular docking studies can predict the binding affinity and interaction modes of designed derivatives with specific protein targets. nih.govnih.gov For instance, docking has been used to identify potential pyrimidine-based inhibitors of enzymes like acetylcholinesterase, cyclooxygenase (COX), and various kinases involved in cancer. nih.govrsc.org This in silico screening can prioritize the synthesis of compounds with the highest likelihood of biological efficacy. researchgate.netresearchgate.net

The table below outlines key parameters that can be derived from computational studies to guide the design of new derivatives.

| Computational Method | Parameter | Significance for Derivative Design | Related Research Context |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts electronic excitability, charge transfer, and potential for optical applications. jchemrev.comresearchgate.net | Investigating electronic characteristics of novel anticancer and nonlinear optical materials. rsc.orgnih.gov |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. jchemrev.comresearchgate.net | Studying reactivity and intermolecular interactions in pyrazolo-pyrimidine derivatives. jchemrev.com |

| Molecular Docking | Binding Energy (kcal/mol) | Quantifies the binding affinity of a ligand to a protein's active site; lower values indicate stronger binding. | Evaluating pyrimidinone scaffolds as COX inhibitors and chalcones as antibacterial agents. nih.govmdpi.com |

| Molecular Docking | Inhibition Constant (Ki) | A measure of inhibitor potency; lower values suggest a more effective inhibitor. | Assessing potential antibacterial activity against S. aureus. mdpi.com |

Expansion of Biological Target Spectrum and Mechanistic Elucidation (In Vitro)

The diarylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Future research should focus on expanding the known biological activities of this compound through extensive in vitro screening and elucidating the underlying mechanisms of action. The presence of the nitrophenyl group could confer specific activities, as seen in other nitro-containing heterocyclic drugs. researchgate.net

Potential areas for investigation include:

Anticancer Activity: Diarylpyrimidines have shown potent activity as microtubule destabilizers, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov They have also been developed as inhibitors of critical cancer-related kinases such as VEGFR2 and c-Met. nih.govthepharmajournal.com Future work should screen the title compound against a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) and specific kinases to identify its antiproliferative potential. mdpi.comnih.govnih.govnih.gov

Antimicrobial Effects: Pyrimidine (B1678525) derivatives have demonstrated broad-spectrum antimicrobial activity. thepharmajournal.comresearchgate.net Screening against clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans), could uncover novel antimicrobial applications. nih.gov

Enzyme Inhibition: Beyond cancer, pyrimidines are known to inhibit various enzymes. This includes HIV reverse transcriptase, where diarylpyrimidines are a successful class of non-nucleoside inhibitors, and cyclooxygenase (COX) enzymes, relevant to anti-inflammatory drug design. rsc.orgnih.govresearchgate.net

The following table summarizes in vitro biological activities reported for analogous pyrimidine derivatives, suggesting promising starting points for future testing of this compound.

| Compound Class / Derivative | Biological Target/Assay | Reported Activity (IC₅₀ / Result) | Reference(s) |

| Diarylpyrimidine Derivative (11s) | Antiproliferative (SGC-7901 gastric cancer cells) | Arrested 23.23% of cells in G2/M phase at 36.0 µM | nih.gov |

| Phenylpyrimidine-carboxamide (17n) | Antiproliferative (A549 lung cancer cells) | IC₅₀ = 3.39±0.37 µM | nih.gov |

| Fused Pyrimidinone (3d) | COX-2 Enzyme Inhibition | IC₅₀ = 0.007 µM | nih.gov |

| 5-Nitrothiophene Derivative (2b) | Apoptosis Induction (A549 lung cancer cells) | 15.59% apoptosis ratio, 25.53% mitochondrial membrane depolarization | nih.govresearchgate.net |

| Pyrimidopyrimidine (10c) | Antiproliferative (MCF-7 breast cancer cells) | IC₅₀ = 6.4±0.4 µg/mL | nih.gov |

Integration into Multi-functional Material Systems

The aromatic and π-deficient nature of the pyrimidine core, combined with the push-pull electronic effect created by the phenyl and nitrophenyl substituents, makes this compound a compelling candidate for advanced materials. rsc.org Future research should explore its potential for integration into multi-functional systems.

Key research directions include:

Nonlinear Optical (NLO) Materials: Pyrimidine-based push-pull molecules are ideal for creating materials with significant NLO properties, which are essential for applications in photonics and optical devices. rsc.orgresearchgate.net The title compound's structure is conducive to a large third-order nonlinear susceptibility (χ³), and this potential should be experimentally verified. rsc.org

Fluorescent Probes and Emitters: Diarylvinyl- and 5-aryl-substituted bipyridyls and pyrimidines can exhibit strong fluorescence, with emission properties that are sensitive to their environment or to binding with metal ions. nih.govresearchgate.net Investigating the photophysical properties of this compound, such as its absorption/emission spectra, quantum yield, and excited-state lifetime, could lead to its use in fluorescent sensors or as an emissive component in organic light-emitting diodes (OLEDs). rsc.orgnih.gov

The table below shows photophysical data for related compounds, which can serve as a benchmark for future studies on this compound.

| Compound Class / Derivative | Property Measured | Result | Significance | Reference(s) |

| 2-Thiothymine (TT) | Triplet Excited State Energy | 294 kJ mol⁻¹ | Characterizes the energy of the excited state, relevant for photochemistry. | rsc.org |

| 2-Thiothymine (TT) | Triplet Lifetime | 2.3 µs | Indicates the duration of the excited state, influencing photochemical pathways. | rsc.org |

| 5-Arylvinyl-5'-methyl-2,2'-bipyridyl (AVMB) | Fluorescence Emission | Bathochromic (red) shift upon coordination with zinc ions. | Demonstrates potential as a fluorescent sensor for metal ions. | nih.gov |

| Cycloplatinated(II) Complex (1c) | Emission Maximum (λ_em) | 550 nm (yellow-orange region) | Shows potential for use in emissive displays and lighting (OLEDs). | nih.gov |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Research

The most impactful future research on this compound will not occur in isolation but through a synergistic combination of the disciplines outlined above. A powerful research cycle would involve using computational tools to design novel derivatives, followed by their efficient and sustainable synthesis. These new compounds would then undergo thorough spectroscopic characterization to understand their photophysical properties and rigorous in vitro testing to determine their biological activity.

This integrated approach, where computational predictions guide synthetic efforts and experimental results provide feedback for refining theoretical models, represents the most efficient path forward. rsc.orgnih.govnih.govbohrium.com Such a strategy has been successfully employed for developing pyrimidine derivatives as kinase inhibitors, anticancer agents, and NLO materials. rsc.orgrsc.orgthepharmajournal.com By adopting this synergistic methodology, researchers can unlock the full potential of this compound and its derivatives, paving the way for new applications in medicine and materials science.

Q & A

Basic: What are the critical considerations for optimizing the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine?

Answer:

Optimizing synthesis requires attention to:

- Reaction conditions : Temperature (e.g., 80–100°C for nitro-group stability) and pH control (neutral to slightly basic) to prevent side reactions like premature nitro-group reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates, as noted in analogous pyrimidine syntheses .

- Catalyst use : Palladium or copper catalysts may accelerate coupling reactions, though residual metal contamination must be quantified via ICP-MS .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but HPLC may be needed for isomers .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Answer:

- NMR :

- ¹H NMR : Aromatic proton signals (δ 7.2–8.5 ppm) confirm phenyl and nitrophenyl substituents. Absence of extraneous peaks indicates purity .

- ¹³C NMR : Nitro-group carbons (δ ~148 ppm) and pyrimidine ring carbons (δ ~155–165 ppm) validate connectivity .

- IR spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C=N pyrimidine ring vibrations (~1600 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out fragmentation artifacts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions often arise from:

- Experimental variability : Standardize assay protocols (e.g., fixed cell lines vs. primary cultures) to reduce noise .

- Structural analogs : Compare with derivatives like N-(4-Methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine (), where methoxy vs. nitro substituents alter electron density and bioactivity .

- Data normalization : Use internal controls (e.g., % inhibition relative to a reference inhibitor) to harmonize results across studies .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model electron density maps to identify reactive sites (e.g., nitro-group reduction potentials or pyrimidine ring electrophilicity) .

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina, focusing on π-π stacking with phenyl groups .

- MD simulations : Assess stability in solvent environments (e.g., aqueous vs. lipid membranes) to predict aggregation or degradation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Answer:

- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (e.g., -OCH₃) groups at the 4-position of the phenyl ring to modulate electronic effects .

- Bioisosteric replacement : Replace the nitro group with cyano or sulfonamide groups to test tolerance in enzymatic assays .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity data from >20 derivatives .

Basic: What are the key stability challenges for this compound under ambient conditions?

Answer:

- Photodegradation : Nitro groups are light-sensitive; store samples in amber vials at -20°C .

- Hydrolysis : Monitor pH in aqueous buffers (avoid >pH 9) to prevent ring-opening reactions .

- Oxidative stability : Use argon/vacuum sealing during storage to limit nitro-to-amine reduction .

Advanced: How can researchers validate the purity of this compound for mechanistic studies?

Answer:

- HPLC-DAD/MS : Ensure >95% purity with a C18 column (acetonitrile/water gradient) and monitor for byproducts like de-nitrated analogs .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (±0.3% tolerance) .

- Thermogravimetric analysis (TGA) : Detect solvent/moisture residues (<0.5% weight loss up to 150°C) .

Advanced: What methodological frameworks are recommended for studying the environmental fate of this compound?

Answer:

- OECD guidelines : Conduct biodegradation (Test 301) and aquatic toxicity (Daphnia magna LC50) assays .

- LC-MS/MS quantification : Detect metabolites (e.g., nitro-reduced amines) in soil/water matrices .

- QSPR modeling : Predict partition coefficients (LogKow) and bioaccumulation potential using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.